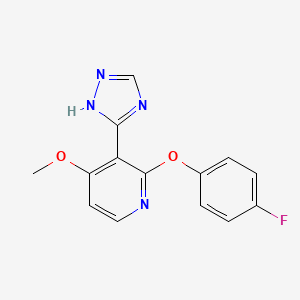

2-(4-fluorophenoxy)-4-methoxy-3-(1H-1,2,4-triazol-3-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-fluorophenoxy)-4-methoxy-3-(1H-1,2,4-triazol-3-yl)pyridine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Wissenschaftliche Forschungsanwendungen

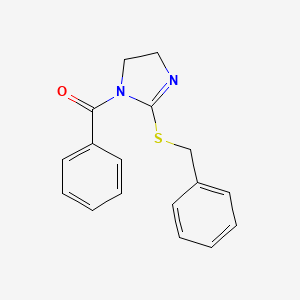

Pharmacophore Design and Drug Development

A study by Scior et al. (2011) delves into the pharmacophore design of p38α MAP kinase inhibitors, which are vital in controlling proinflammatory cytokine release. The research emphasizes compounds with a substituted imidazole scaffold, highlighting the importance of the 4-fluorophenyl ring in achieving higher binding selectivity and potency. This underscores the compound's role in designing selective inhibitors for therapeutic applications (Scior, T., Domeyer, D., Cuanalo-Contreras, K., & Laufer, S., 2011).

Optical Sensors and Material Science

Jindal and Kaur (2021) explore the application of pyrimidine derivatives, related to the triazole family, in the development of optical sensors. These compounds are noted for their biological and medicinal applications alongside their utility in creating sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as exquisite sensing probes (Jindal, G., & Kaur, N., 2021).

Organic Synthesis and Catalysis

The diversity and potential of heterocyclic N-oxide molecules, including those derived from pyridine and indazole, are highlighted by Li et al. (2019). These compounds are essential in various domains such as metal complexes formation, catalyst design, asymmetric catalysis and synthesis, and medicinal applications. This review illustrates the compound's significance in advancing chemistry and drug development investigations (Li, D., Wu, P., Sun, N., Lu, Y.-J., Wong, W.-L., Fang, Z., & Zhang, K., 2019).

Eco-friendly Chemical Synthesis

Research by de Souza et al. (2019) focuses on eco-friendly methods for synthesizing triazoles, emphasizing the importance of greener and more efficient preparation methods. This study showcases the compound's role in developing new chemical entities and pharmaceuticals, aligning with green chemistry principles (de Souza, M. D., Da Costa, C. F., Facchinetti, V., Gomes, C., & Pacheco, P. M., 2019).

Wirkmechanismus

Target of Action

Compounds with a 1,2,4-triazole moiety are known to bind to a wide variety of enzymes and receptors .

Mode of Action

1,2,4-triazoles are known for their stability and ability to bind to a wide variety of enzymes and receptors . This suggests that the compound may interact with its targets through hydrogen bonding and dipole interactions .

Biochemical Pathways

1,2,4-triazoles are known to exhibit a broad spectrum of pharmacological actions , suggesting that they may affect multiple pathways.

Pharmacokinetics

Compounds containing a 1,2,4-triazole moiety are known to have good pharmacokinetic properties .

Result of Action

Compounds with a 1,2,4-triazole moiety are known to exhibit a broad spectrum of pharmacological actions , suggesting that they may have diverse molecular and cellular effects.

Action Environment

The stability of 1,2,4-triazoles suggests that they may be relatively stable under various environmental conditions.

Eigenschaften

IUPAC Name |

2-(4-fluorophenoxy)-4-methoxy-3-(1H-1,2,4-triazol-5-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN4O2/c1-20-11-6-7-16-14(12(11)13-17-8-18-19-13)21-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAMCCQWXVWQDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C3=NC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenoxy)-4-methoxy-3-(1H-1,2,4-triazol-3-yl)pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2584456.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2584457.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2584459.png)

![4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2584462.png)

![4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2584469.png)

![6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2584472.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2584474.png)